Ethyl 3-amino-5-cyclopropyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 3-amino-5-cyclopropyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with an amino group, a cyclopropyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-5-cyclopropyl-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with ethyl 3-oxo-3-pyrrolidinecarboxylate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-cyclopropyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-amino-5-cyclopropyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-5-cyclopropyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the cyclopropyl group can enhance the compound’s stability and binding affinity. The ester group can undergo hydrolysis to release the active pyrrole derivative, which can then interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a methyl group instead of a cyclopropyl group.
Ethyl 3-amino-1H-pyrrole-2-carboxylate: Lacks the cyclopropyl substitution.
Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate: Contains a phenyl group instead of a cyclopropyl group.
Uniqueness
Ethyl 3-amino-5-cyclopropyl-1H-pyrrole-2-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for the development of novel bioactive molecules with enhanced stability and specificity.
Properties
CAS No. |
1194374-56-5 |
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Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl 3-amino-5-cyclopropyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)9-7(11)5-8(12-9)6-3-4-6/h5-6,12H,2-4,11H2,1H3 |
InChI Key |
SLUJXCIBLMEZBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N1)C2CC2)N |
Origin of Product |
United States |
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